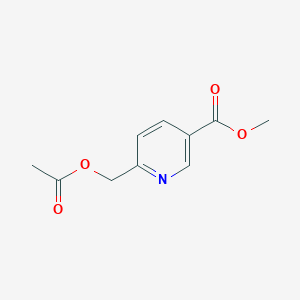

Methyl 6-(acetoxymethyl)nicotinate

CAS No.: 63362-34-5

Cat. No.: VC7791066

Molecular Formula: C10H11NO4

Molecular Weight: 209.201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63362-34-5 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.201 |

| IUPAC Name | methyl 6-(acetyloxymethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | WUWLMSMOILJHBX-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1=NC=C(C=C1)C(=O)OC |

Introduction

Methyl 6-(acetoxymethyl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of an acetoxymethyl group at the 6-position of the nicotinic acid structure, which enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as a synthetic intermediate in organic synthesis.

Synthesis and Applications

The synthesis of methyl 6-(acetoxymethyl)nicotinate typically involves several steps, starting from nicotinic acid. This compound serves as a precursor for synthesizing various pharmaceutical agents due to its reactive acetoxymethyl group. It is used in the pharmaceutical industry for developing new drugs and as an intermediate in organic synthesis.

Biological Activity

Methyl 6-(acetoxymethyl)nicotinate and its derivatives have shown potential biological activities, particularly in pharmacology. These compounds may exhibit various pharmacological effects due to their structural similarity to nicotinic acid, which is a precursor for NAD+ and NADP+, essential cofactors in cellular redox reactions.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 6-hydroxymethyl-nicotinate | Contains a hydroxymethyl group instead of acetoxymethyl | Exhibits different biological activities |

| Methyl 6-formylnicotinate | Features a formyl group at the same position | Often used in organic synthesis |

| Methyl 6-(1-hydroxyethyl)nicotinate | Contains a hydroxyethyl substituent | May show enhanced solubility and reactivity |

Safety and Handling

Methyl 6-(acetoxymethyl)nicotinate is intended for laboratory use only. Safety data sheets emphasize the importance of proper handling and storage to avoid potential hazards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume